molecular formula C28H26N2O5S B6084860 N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

Cat. No. B6084860
M. Wt: 502.6 g/mol
InChI Key: GDWZTLLTQBZLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin transporter (SERT) ligand that is used to study the role of serotonin in various physiological and pathological conditions.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is a selective serotonin transporter (SERT) ligand, which means that it binds specifically to the serotonin transporter protein in the brain. The binding of N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide to SERT allows for the visualization and quantification of serotonin transporter density in the brain using positron emission tomography (PET) imaging. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has a high affinity for SERT, which allows for the accurate measurement of serotonin transporter density in vivo.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin transporter density in the brain, which can lead to increased serotonin uptake and increased serotonin signaling. This increased serotonin signaling can have a number of physiological effects, including changes in mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has a number of advantages for use in lab experiments. It is a highly selective SERT ligand, which allows for the accurate measurement of serotonin transporter density in vivo. It has also been shown to have a high affinity for SERT, which allows for the accurate measurement of serotonin transporter density in small animals. However, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its use in long-term studies. It also has a relatively low signal-to-noise ratio, which can limit its sensitivity in some experiments.

Future Directions

There are a number of future directions for research on N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide. One area of research is the development of new SERT ligands that have higher affinity and selectivity for SERT. Another area of research is the use of N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide in combination with other imaging agents to study the role of serotonin in different physiological processes. Additionally, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be used to study the effects of various drugs on serotonin transporter density and serotonin signaling. Finally, N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be used to study the role of serotonin in various pathological conditions, such as depression, anxiety, and neurodegenerative disorders.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminobenzyl)phenylsulfonamide. The final step involves the reaction of the resulting sulfonamide with 4-(aminomethyl)benzoic acid. The product is then purified using column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been used in a wide range of scientific research studies, including studies on depression, anxiety, and other psychiatric disorders. It has also been used to study the role of serotonin in various physiological processes, such as appetite regulation, sleep, and pain perception. N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been used in both animal and human studies, and its use has provided valuable insights into the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-34-24-17-18-27(35-2)26(19-24)29-28(31)22-15-13-21(14-16-22)20-30(23-9-5-3-6-10-23)36(32,33)25-11-7-4-8-12-25/h3-19H,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWZTLLTQBZLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

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